
2-Cyclohexyl-2-ethoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-ethoxyethan-1-ol is an organic compound with the molecular formula C10H20O2. It is a versatile chemical used in various scientific research fields due to its unique chemical properties. This compound features a cyclohexyl group attached to an ethoxyethanol moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyethan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis. The reaction conditions include:
Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Ethylene oxide: Introduced to the reaction mixture under controlled temperature and pressure.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Material Handling: Ensuring the purity of cyclohexyl bromide and ethylene oxide.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using distillation and recrystallization techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Cyclohexyl ethoxyacetic acid.
Reduction: Cyclohexyl ethoxyethane.
Substitution: Cyclohexyl ethoxyethyl halides.
Scientific Research Applications
2-Cyclohexyl-2-ethoxyethan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-ethoxyethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing metabolic processes. The compound’s cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexyl group.
Cyclohexylmethanol: Contains a methanol group instead of an ethoxyethanol moiety.
2-Cyclohexyl-2-methoxyethan-1-ol: Similar structure with a methoxy group.
Uniqueness
2-Cyclohexyl-2-ethoxyethan-1-ol is unique due to its ethoxyethanol moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-cyclohexyl-2-ethoxyethanol |
InChI |
InChI=1S/C10H20O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-11H,2-8H2,1H3 |
InChI Key |
DRBPJEDUVJFCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


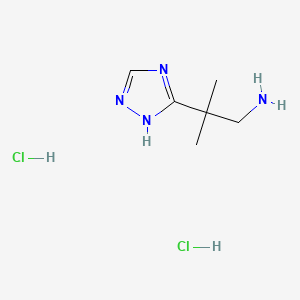
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
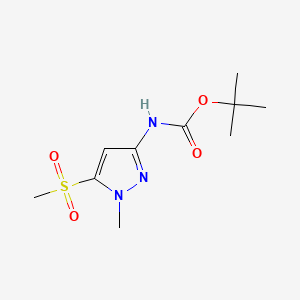
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
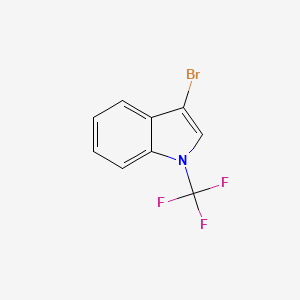
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
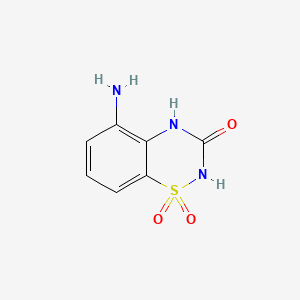
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

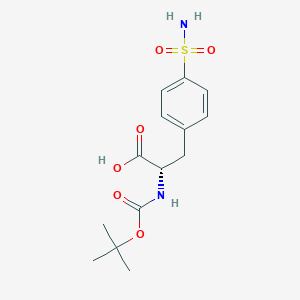
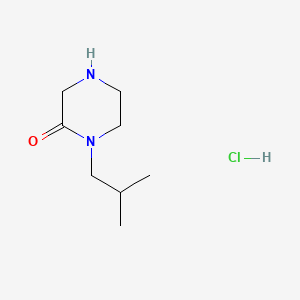
amine hydrochloride](/img/structure/B13463641.png)
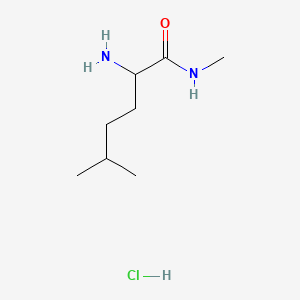
![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)
